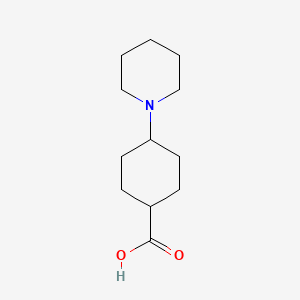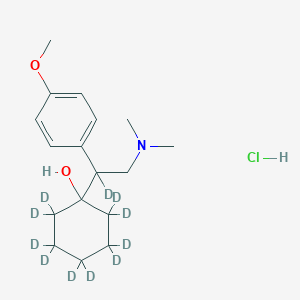
D,L-Venlafaxine-d11 Hydrochloride (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D,L-Venlafaxine-d11 Hydrochloride (Major): is a deuterium-labeled version of venlafaxine hydrochloride, a well-known antidepressant. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of venlafaxine. The deuterium labeling allows for precise tracking and analysis in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D,L-Venlafaxine-d11 Hydrochloride involves the incorporation of deuterium atoms into the venlafaxine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the intermediate compounds, followed by the final step of hydrochloride salt formation .
Industrial Production Methods: Industrial production of D,L-Venlafaxine-d11 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: D,L-Venlafaxine-d11 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of D,L-Venlafaxine-d11 Hydrochloride can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
D,L-Venlafaxine-d11 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of venlafaxine and its metabolites.
Biology: The compound is used in studies investigating the metabolic pathways and biological effects of venlafaxine.
Medicine: Research involving D,L-Venlafaxine-d11 Hydrochloride helps in understanding the pharmacokinetics and pharmacodynamics of venlafaxine, aiding in the development of more effective antidepressant therapies.
Mechanism of Action
D,L-Venlafaxine-d11 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in pharmacokinetic studies .
Comparison with Similar Compounds
Venlafaxine Hydrochloride: The non-deuterated version of D,L-Venlafaxine-d11 Hydrochloride, commonly used as an antidepressant.
Desvenlafaxine: An active metabolite of venlafaxine, also used as an antidepressant.
Duloxetine: Another serotonin and norepinephrine reuptake inhibitor with similar therapeutic effects
Uniqueness: D,L-Venlafaxine-d11 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research settings. The incorporation of deuterium atoms allows for more accurate tracking and analysis of the compound in biological systems, facilitating detailed pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C17H28ClNO2 |
|---|---|
Molecular Weight |
324.9 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[1-deuterio-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2,16D; |
InChI Key |
QYRYFNHXARDNFZ-ZCMOQPESSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C([2H])(CN(C)C)C2=CC=C(C=C2)OC)O)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



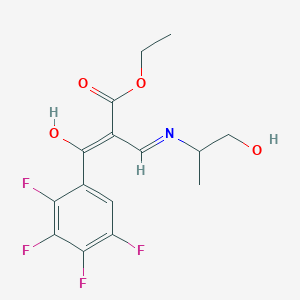
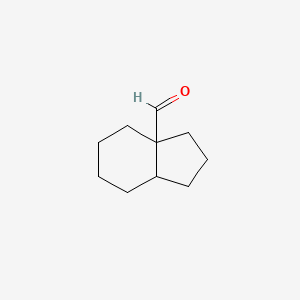

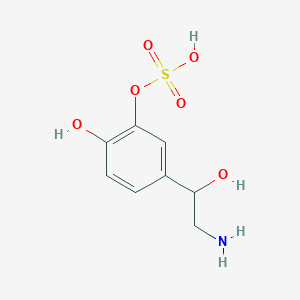
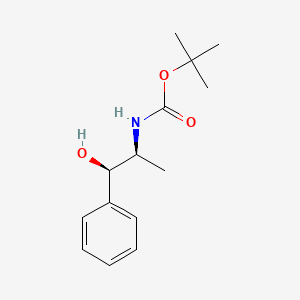
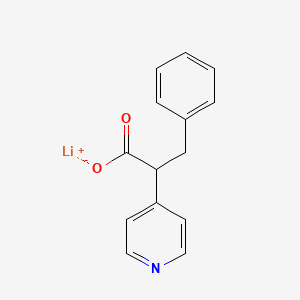

![[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate](/img/structure/B13448739.png)
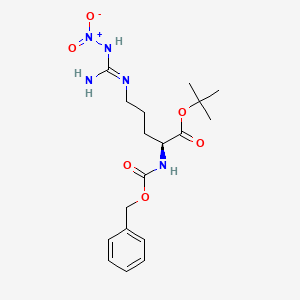

![[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13448762.png)
